Hydroxychloroquine sulfate

Vue d'ensemble

Description

Le sulfate de chloroquine-hydroxy est un médicament principalement utilisé pour prévenir et traiter le paludisme dans les régions où le paludisme reste sensible à la chloroquine. Il est également utilisé pour traiter la polyarthrite rhumatoïde, le lupus érythémateux et d'autres maladies auto-immunes . Le sulfate de chloroquine-hydroxy est un dérivé de la chloroquine auquel un groupe hydroxyle a été ajouté pour réduire la toxicité et les effets secondaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La préparation du sulfate de chloroquine-hydroxy implique la condensation de la 4,7-dichloroquinoléine avec une chaîne latérale de chloroquine-hydroxy sous l'action d'un catalyseur pour obtenir de la chloroquine-hydroxy. Celle-ci est ensuite mise à réagir avec de l'acide sulfurique pour produire du sulfate de chloroquine-hydroxy . Les conditions de réaction sont optimisées pour obtenir un rendement et une pureté élevés, ce qui rend le processus adapté à la production industrielle .

Méthodes de production industrielle

Dans les milieux industriels, le sulfate de chloroquine-hydroxy est produit par condensation de la 4,7-dichloroquinoléine avec la chaîne latérale de chloroquine-hydroxy en présence d'un catalyseur. La chloroquine-hydroxy obtenue est ensuite mise à réagir avec de l'acide sulfurique pour former du sulfate de chloroquine-hydroxy . Cette méthode garantit un rendement et une pureté élevés, répondant aux exigences de la Pharmacopée des États-Unis .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de chloroquine-hydroxy subit diverses réactions chimiques, notamment :

Oxydation : La chloroquine-hydroxy peut être oxydée pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir la chloroquine-hydroxy en ses dérivés aminés correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium et divers halogénoalcanes.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinone, des dérivés aminés et divers composés de chloroquine-hydroxy substitués .

Applications de la recherche scientifique

Le sulfate de chloroquine-hydroxy a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.

Mécanisme d'action

Le sulfate de chloroquine-hydroxy exerce ses effets par le biais de plusieurs mécanismes :

Action antipaludique : Il s'accumule dans les lysosomes du parasite du paludisme, augmentant le pH de la vacuole et interférant avec la capacité du parasite à protéolyser l'hémoglobine.

Effets immunomodulateurs : La chloroquine-hydroxy inhibe l'activation des récepteurs Toll-like, qui jouent un rôle important dans la réponse immunitaire innée et les maladies auto-immunes.

Effets anti-inflammatoires : Il réduit la production et la libération de cytokines par les lymphocytes T, notamment IL-1, IL-2, IL-6, IL-18, TNF-α et IFN-γ.

Applications De Recherche Scientifique

Historical Context and Mechanism of Action

Hydroxychloroquine sulfate, a derivative of chloroquine, was first synthesized in 1946. It was initially approved for treating malaria but has since gained recognition for its immunomodulatory and anti-inflammatory properties. The drug functions primarily as a weak base, affecting the pH of lysosomes and influencing the processing of antigens, which is crucial in autoimmune responses .

Medical Applications

1. Antimalarial Use

- This compound is effective against Plasmodium falciparum, the parasite responsible for malaria. Although resistance has developed against chloroquine, hydroxychloroquine remains a viable option for malaria prophylaxis in certain regions .

2. Autoimmune Diseases

- Rheumatoid Arthritis (RA) : this compound is classified as a disease-modifying antirheumatic drug (DMARD). It helps reduce inflammation and disease activity in RA patients .

- Systemic Lupus Erythematosus (SLE) : The drug is particularly beneficial in managing SLE by preventing flares and improving long-term survival rates .

- Other Conditions : Hydroxychloroquine is also used in treating other connective tissue diseases and has shown potential benefits in conditions like Sjögren's syndrome and antiphospholipid syndrome .

3. Antiviral Investigations

- Amid the COVID-19 pandemic, this compound garnered attention for its potential antiviral effects against SARS-CoV-2. Early studies indicated that it might inhibit viral replication; however, subsequent clinical trials yielded mixed results regarding its efficacy in treating COVID-19 .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to assess the efficacy and safety of this compound:

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can cause side effects such as gastrointestinal disturbances, skin rashes, and ocular toxicity with long-term use. Monitoring is essential to mitigate risks associated with prolonged therapy .

Mécanisme D'action

Hydroxychloroquine sulfate exerts its effects through several mechanisms:

Antimalarial Action: It accumulates in the lysosomes of the malaria parasite, raising the pH of the vacuole and interfering with the parasite’s ability to proteolyse hemoglobin.

Immunomodulatory Effects: Hydroxychloroquine inhibits the activation of Toll-like receptors, which play a significant role in the innate immune response and autoimmune diseases.

Anti-inflammatory Effects: It reduces the production and release of cytokines by T cells, including IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ.

Comparaison Avec Des Composés Similaires

Le sulfate de chloroquine-hydroxy est souvent comparé à d'autres composés similaires, tels que :

Méthotrexate : Utilisé pour des indications similaires, telles que la polyarthrite rhumatoïde, mais avec un mécanisme d'action différent.

Le sulfate de chloroquine-hydroxy est unique en sa combinaison de propriétés antipaludiques, immunomodulatrices et anti-inflammatoires, ce qui en fait un composé polyvalent et précieux dans les milieux de recherche et cliniques .

Activité Biologique

Hydroxychloroquine sulfate (HCQ) is a derivative of chloroquine, originally developed as an antimalarial agent. Over the years, it has gained recognition for its diverse biological activities, particularly in the treatment of autoimmune diseases and viral infections. This article explores the biological activity of HCQ, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of hydroxychloroquine is multifaceted, involving several mechanisms that contribute to its therapeutic effects:

- Alkalinization of Lysosomes and Endosomes : HCQ raises the pH within lysosomes and endosomes, which disrupts the processing of antigens and the maturation of viruses, thereby inhibiting viral replication .

- Immunomodulatory Effects : It modulates immune responses by downregulating cytokine production and inhibiting toll-like receptor (TLR) signaling pathways. This is particularly relevant in autoimmune conditions where excessive inflammation is a concern .

- Antiviral Activity : HCQ has demonstrated antiviral properties against various viruses, including SARS-CoV-2. In vitro studies have shown that HCQ is more potent than chloroquine in inhibiting viral replication .

- Endothelial Protection : In models of systemic lupus erythematosus (SLE), HCQ has been shown to protect endothelial cells from damage induced by inflammatory cytokines like TNF-α .

- Autophagy Inhibition : HCQ acts as an autophagy inhibitor, which can affect cancer cell survival and proliferation by inducing apoptosis in certain cancer types .

Therapeutic Applications

Hydroxychloroquine is primarily used in the management of several conditions:

- Autoimmune Diseases : It is widely prescribed for systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.

- Viral Infections : HCQ gained attention during the COVID-19 pandemic for its potential to inhibit SARS-CoV-2; however, clinical efficacy remains debated.

- Cancer Treatment : Research indicates that HCQ may enhance the efficacy of certain cancer therapies by modulating autophagy and immune responses .

Data Table: Summary of Biological Activities

Case Studies

- Systemic Lupus Erythematosus (SLE) :

-

COVID-19 Treatment :

- An observational study assessed the impact of HCQ on hospitalized COVID-19 patients. While initial reports suggested potential benefits, subsequent analyses indicated that higher doses might be necessary to achieve effective plasma concentrations without increasing side effects like QT prolongation .

- Rheumatoid Arthritis :

Research Findings

Recent research continues to explore the potential applications and mechanisms of hydroxychloroquine:

- A study found that HCQ effectively reduced viral loads in patients with chronic viral infections, demonstrating its role in immune modulation and viral suppression .

- Another investigation highlighted the drug's ability to alter intracellular calcium levels, which may influence various cellular processes relevant to both autoimmune responses and cancer biology .

Propriétés

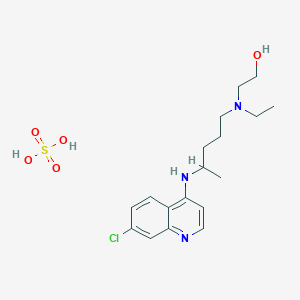

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.